molecular formula C7H12N2O B1289932 (1-Isopropyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-22-4

(1-Isopropyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1289932
CAS No.: 1007542-22-4
M. Wt: 140.18 g/mol
InChI Key: CZKNSLLDUNVBJQ-UHFFFAOYSA-N
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Description

(1-Isopropyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Biochemical Analysis

Biochemical Properties

(1-Isopropyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, such as changes in cell proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways . The compound’s structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential to consider in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage level triggers significant changes in biological activity . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are essential for understanding the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and toxicity, making it essential to study its transport and distribution properties in detail.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-1H-pyrazol-4-yl)methanol typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method involves the reaction of isopropylhydrazine with 4-formylpyrazole under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

    Oxidation: The major products include (1-Isopropyl-1H-pyrazol-4-yl)aldehyde and (1-Isopropyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: The major products include this compound and (1-Isopropyl-1H-pyrazol-4-yl)amine.

    Substitution: The major products include halogenated derivatives such as (1-Isopropyl-1H-pyrazol-4-yl)bromide and (1-Isopropyl-1H-pyrazol-4-yl)chloride.

Mechanism of Action

The mechanism of action of (1-Isopropyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isopropyl-1H-pyrazol-4-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

(1-propan-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKNSLLDUNVBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629680
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007542-22-4
Record name [1-(Propan-2-yl)-1H-pyrazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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